5-ethyl-1H-1,2,3,4-tetrazole
Overview
Description
5-Ethyl-1H-1,2,3,4-tetrazole is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, known for its high nitrogen content and stability. Tetrazoles, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and coordination chemistry .
Mechanism of Action
Target of Action
5-Ethyl-1H-1,2,3,4-tetrazole, also known as 5-ethyl-2h-tetrazole, is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . It can be used as a substituent of various functional groups in the development of biologically active substances . The primary targets of this compound are therefore dependent on the specific biologically active substances it is incorporated into.
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets as an isosteric replacement for carboxylic acids . This means that it mimics the structure and function of carboxylic acids, allowing it to interact with the same targets without being metabolized or broken down . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific biologically active substances it is incorporated into. As an isosteric replacement for carboxylic acids, it can potentially affect a wide range of biochemical pathways that involve carboxylic acids . .
Pharmacokinetics
As an isosteric replacement for carboxylic acids, it is expected to be resistant to metabolism, which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily through its role as an isosteric replacement for carboxylic acids . By mimicking the structure and function of carboxylic acids, it can interact with the same molecular and cellular targets without being metabolized or broken down . This can result in the activation of nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by conditions such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
5-Ethyl-1H-1,2,3,4-tetrazole plays a significant role in biochemical reactions. It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .
Molecular Mechanism
It is known that tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines . These can in turn undergo a variety of 1,3-dipolar cycloaddition reactions .
Temporal Effects in Laboratory Settings
Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents .
Dosage Effects in Animal Models
Some tetrazole derivatives have been shown to exhibit anti-inflammatory activity in animal models of inflammation .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .
Transport and Distribution
Tetrazoles are known to be soluble in water and acetonitrile , suggesting that they may be readily transported and distributed within biological systems.
Subcellular Localization
Given its solubility in water and acetonitrile , it may be able to cross cell membranes and localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of ethyl nitrile with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts under mild conditions. The reaction proceeds as follows: [ \text{R-CN} + \text{NaN}_3 \rightarrow \text{R-CN}_4 ]
Industrial Production Methods: Industrial production of this compound can be achieved through microwave-assisted synthesis, which accelerates the reaction and improves yield. The use of heterogeneous catalysts, such as zinc chloride or silica-supported sodium hydrogen sulfate, is also common in industrial settings to enhance efficiency and reduce costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole compounds
Scientific Research Applications
5-Ethyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a bioisostere for carboxylic acids, making it useful in drug design.
Medicine: Incorporated into pharmaceuticals for its stability and bioavailability.
Industry: Employed in the production of explosives and propellants due to its high nitrogen content
Comparison with Similar Compounds
- 1H-Tetrazole
- 5-Phenyltetrazole
- 5-Methyltetrazole
Comparison: 5-Ethyl-1H-1,2,3,4-tetrazole is unique due to its ethyl substituent, which can influence its reactivity and binding properties. Compared to 1H-tetrazole, it has a slightly different electronic distribution, affecting its stability and interactions. The presence of the ethyl group also makes it more lipophilic compared to 5-phenyltetrazole and 5-methyltetrazole, which can impact its bioavailability and pharmacokinetics .
Properties
IUPAC Name |
5-ethyl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRMPMCAOPMOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902468 | |
Record name | NoName_1712 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16687-59-5 | |
Record name | NSC11137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-ethyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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